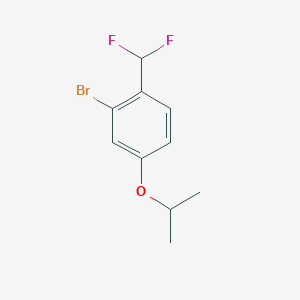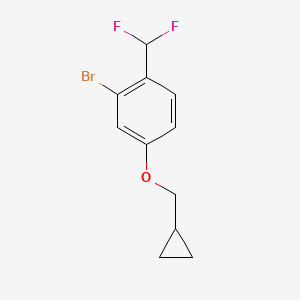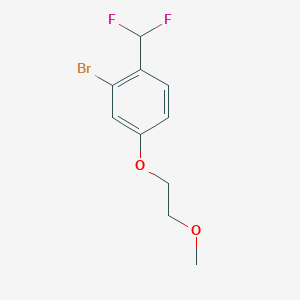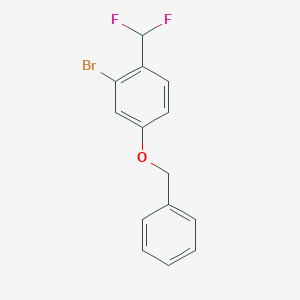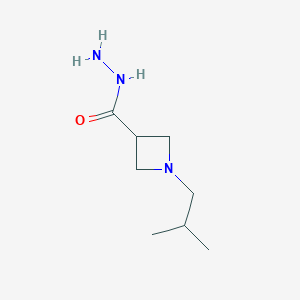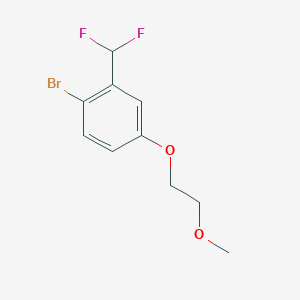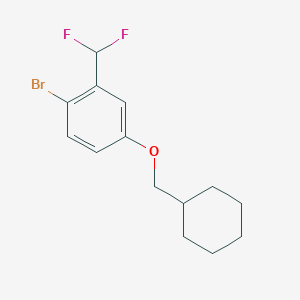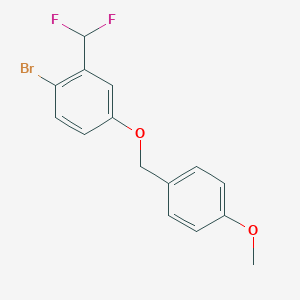
1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene is an organic compound characterized by the presence of bromine, difluoromethyl, and methoxybenzyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common synthetic route includes:
Difluoromethylation: The addition of a difluoromethyl group using difluoromethylating agents like difluoromethyl iodide (CF2HI) under specific conditions.
Methoxybenzylation: The attachment of a methoxybenzyl group through a nucleophilic substitution reaction using 4-methoxybenzyl chloride (C8H9ClO) and a base such as sodium hydride (NaH).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methoxybenzyl group, forming aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can participate in halogen bonding and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-((4-methoxybenzyl)oxy)benzene can be compared with similar compounds such as:
1-Bromo-2-(trifluoromethyl)-4-((4-methoxybenzyl)oxy)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-Bromo-2-(difluoromethyl)-4-((4-hydroxybenzyl)oxy)benzene: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.
1-Bromo-2-(difluoromethyl)-4-((4-methoxyphenyl)oxy)benzene: This compound has a phenyl group instead of a benzyl group, which can alter its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16)13(8-12)15(17)18/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJLJESVXDNQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

